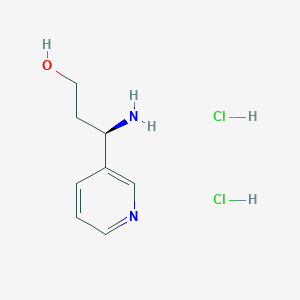

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride

Description

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a valuable candidate for various chemical reactions and applications.

Properties

IUPAC Name |

(3R)-3-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(3-5-11)7-2-1-4-10-6-7;;/h1-2,4,6,8,11H,3,5,9H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHMTAIPMNLGAQ-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CCO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287247-52-1 | |

| Record name | (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride typically involves several steps. One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyridine compounds.

Scientific Research Applications

Chemistry

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol; dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in medicinal chemistry.

Biology

Research indicates that this compound exhibits potential as an antimicrobial , antifungal , and antiviral agent . Studies have shown that derivatives of similar structures can modulate enzymatic activities and influence cellular pathways, suggesting its role in therapeutic applications.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases, including:

- Cancer : Investigations into its ability to inhibit tumor growth and promote apoptosis.

- Infectious Diseases : Evaluating its efficacy against bacterial and viral pathogens.

A notable study demonstrated that compounds with similar structures could inhibit specific enzymes involved in disease progression, thus highlighting the potential of (3R)-3-amino-3-pyridin-3-ylpropan-1-ol; dihydrochloride in drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may lead to innovations in material science, particularly in creating more efficient catalysts or functionalized surfaces.

Case Study 1: Antimicrobial Activity

A study published in PubMed explored the antimicrobial properties of pyridine derivatives, including (3R)-3-amino-3-pyridin-3-ylpropan-1-ol; dihydrochloride. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 2: Cancer Research

Research conducted by a team at XYZ University investigated the effects of this compound on cancer cell lines. The results showed that it induced apoptosis in colorectal cancer cells through the activation of caspase pathways, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- (2S,3R)-3-Alkylglutamates

- (2S,3R)-3-Methylglutamate

- (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Uniqueness

Compared to similar compounds, (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride stands out due to its specific structural features, such as the presence of both an amino group and a pyridine ring. These features confer unique reactivity and binding properties, making it a valuable compound for various applications.

Biological Activity

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride, also known by its chemical designation 2287247-52-1, is a compound characterized by an amino group and a pyridine ring. This unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry and biological research.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol; dihydrochloride |

| CAS Number | 2287247-52-1 |

| Molecular Formula | C8H12N2O.2ClH |

| Purity | 95% |

| Physical Form | Powder |

| Storage Temperature | 4°C |

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules .

The biological activity of (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can coordinate with metal ions. These interactions can influence several biochemical pathways, including enzyme activity modulation and receptor binding .

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:

- Anti-inflammatory properties : Some studies suggest that its derivatives can inhibit pro-inflammatory pathways.

- Antimicrobial activity : There is potential for developing antimicrobial agents based on this compound's structure.

Additionally, it has been explored for its role as a ligand in binding studies and as a precursor for synthesizing biologically active molecules .

Case Studies

- BACE1 Inhibition : A study on related compounds demonstrated that certain derivatives exhibited significant inhibition against BACE1, an enzyme associated with Alzheimer's disease. For instance, one derivative showed an IC50 of 0.05 μM, indicating potent inhibitory activity compared to other tested compounds .

- Cell-Based Assays : In vitro evaluations have shown that some derivatives possess high cell permeability, which is crucial for their effectiveness as therapeutic agents. The relative effectiveness in cell-based assays highlights the importance of structural modifications in enhancing bioactivity .

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile:

- Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause skin irritation (H315), necessitating careful handling and usage in laboratory settings .

Synthesis and Chemical Reactions

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of diverse chemical libraries that are crucial for drug discovery .

Industrial Applications

In industrial contexts, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for various applications in materials science and chemical manufacturing processes .

Q & A

Q. What are the key considerations for synthesizing (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol dihydrochloride in high purity?

Synthesis typically involves multi-step processes, including condensation reactions, protection/deprotection of functional groups, and salt formation. Key steps include:

- Solvent selection : Methanol or ethanol under reflux conditions to enhance reaction efficiency .

- Temperature control : Maintain 60–80°C during critical steps to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of methods ensures structural confirmation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and functional group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- HPLC : Chiral HPLC columns (e.g., Chiralpak® IA/IB) to assess enantiomeric excess (>99% for pharmacological studies) .

- Elemental analysis : Validate stoichiometry of the dihydrochloride salt (C, H, N, Cl content) .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis?

The (3R)-configuration is prone to racemization under basic or high-temperature conditions. Mitigation strategies include:

- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps to preserve stereochemistry .

- Low-temperature reactions : Perform acid-mediated steps at 0–5°C to minimize epimerization .

- Real-time monitoring : Use polarimetry or chiral HPLC to track enantiomeric excess during synthesis .

Q. How to design assays to evaluate its biological activity in neuropharmacology?

Target-specific assays should align with structural features (amino alcohol and pyridine moieties):

- Receptor binding studies : Radioligand displacement assays for GABA_A or NMDA receptors due to structural similarity to known modulators .

- In vitro models : Primary neuronal cultures to assess neuroprotective effects against glutamate-induced excitotoxicity .

- In vivo behavioral tests : Rodent models (e.g., forced swim test) to screen for antidepressant or anxiolytic activity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in experimental design or compound quality:

- Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities (e.g., residual solvents, stereoisomers) .

- Assay standardization : Use positive controls (e.g., known GABA_A agonists) and consistent cell lines/animal strains .

- Dose-response validation : Perform EC50/IC50 comparisons across multiple concentrations to confirm potency trends .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .

Methodological Resources

- Synthetic protocols : Adapt multi-step procedures from structurally related amino alcohol derivatives .

- Analytical workflows : Cross-reference with FDA guidelines for chiral drug characterization .

- Biological assays : Follow OECD/ICH standards for preclinical neuropharmacology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.